

2-Heptanol concentration response curve

Botrytis cinerea

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Compound Focus: 2-Heptanol

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Concentration Response of 2-Heptanol on B. cinerea

The following table summarizes the key findings from the search results regarding how different concentrations of 2-HE affect *B. cinerea* in vitro and on tomato fruit (in vivo) [1].

Concentration (µL/cm³)	In Vitro Mycelial Growth Inhibition	In Vivo Lesion Diameter on Tomato	Impact on Tomato Quality
0.02	Information not specified	Reduced	No negative impact
0.05	Information not specified	Reduced	No negative impact
0.10	Information not specified	Reduced	No negative impact
0.16	Information not specified	Reduced	No negative impact

The same study also investigated the effect of 2-HE on spore viability and membrane integrity. Using fluorescence microscopy, it was found that after 12 hours of exposure, 2-HE at concentrations of **0.05 and 0.16 µL/cm³** significantly reduced spore viability and compromised cell membrane integrity, leading to the leakage of cellular contents [1].

> **A Note on the Data:** The search results confirm that 2-HE has a suppressive effect on *B. cinerea* but do not provide the complete raw data (e.g., exact colony diameters or percent inhibition values) needed to plot a traditional concentration-response curve. The data establishes a qualitative dose-response relationship where higher concentrations lead to greater effects, but precise quantitative metrics are unavailable.

Detailed Experimental Protocol

The antifungal activity of 2-HE was evaluated using the following methodologies [1]:

- **In Vitro Antifungal Activity:** The inhibitory activity on mycelial growth was assessed using a **two-part plate (non-contact) assay**. A plug of *B. cinerea* mycelium was placed on one side of a divided Petri dish containing PDA medium. Filter paper with different volumes of 2-HE (0, 5, 10, 15, and 20 μL) was placed on the other side. The plates were sealed and incubated at 25°C for 5 days. The colony diameter was measured, and the inhibition rate was calculated. The concentrations used were converted as shown in the table below [1].
- **In Vivo Efficacy Test:** Disease-free tomatoes were wounded and inoculated with a plug of *B. cinerea* mycelium. These tomatoes were then placed in a sealed glass chamber where a Petri dish containing a specific concentration of 2-HE (0, 0.02, 0.05, 0.10, or 0.16 $\mu\text{L}/\text{cm}^3$) was positioned at the base. The diameter of the resulting lesions on the tomatoes was recorded daily [1].
- **Spore Viability and Membrane Integrity:** A spore suspension was spotted on a Petri dish and exposed to different concentrations of 2-HE (0, 0.05, and 0.16 $\mu\text{L}/\text{cm}^3$) for 12 hours. The spores were then stained with **Fluorescein Diacetate (FDA)**, which stains live cells, and **Propidium Iodide (PI)**, which stains cells with compromised membranes. The stained spores were examined under a fluorescence microscope to assess viability and membrane integrity [1].

Concentration Conversion Table

This table was provided in the original research to clarify the concentrations used in the in vitro assay [1].

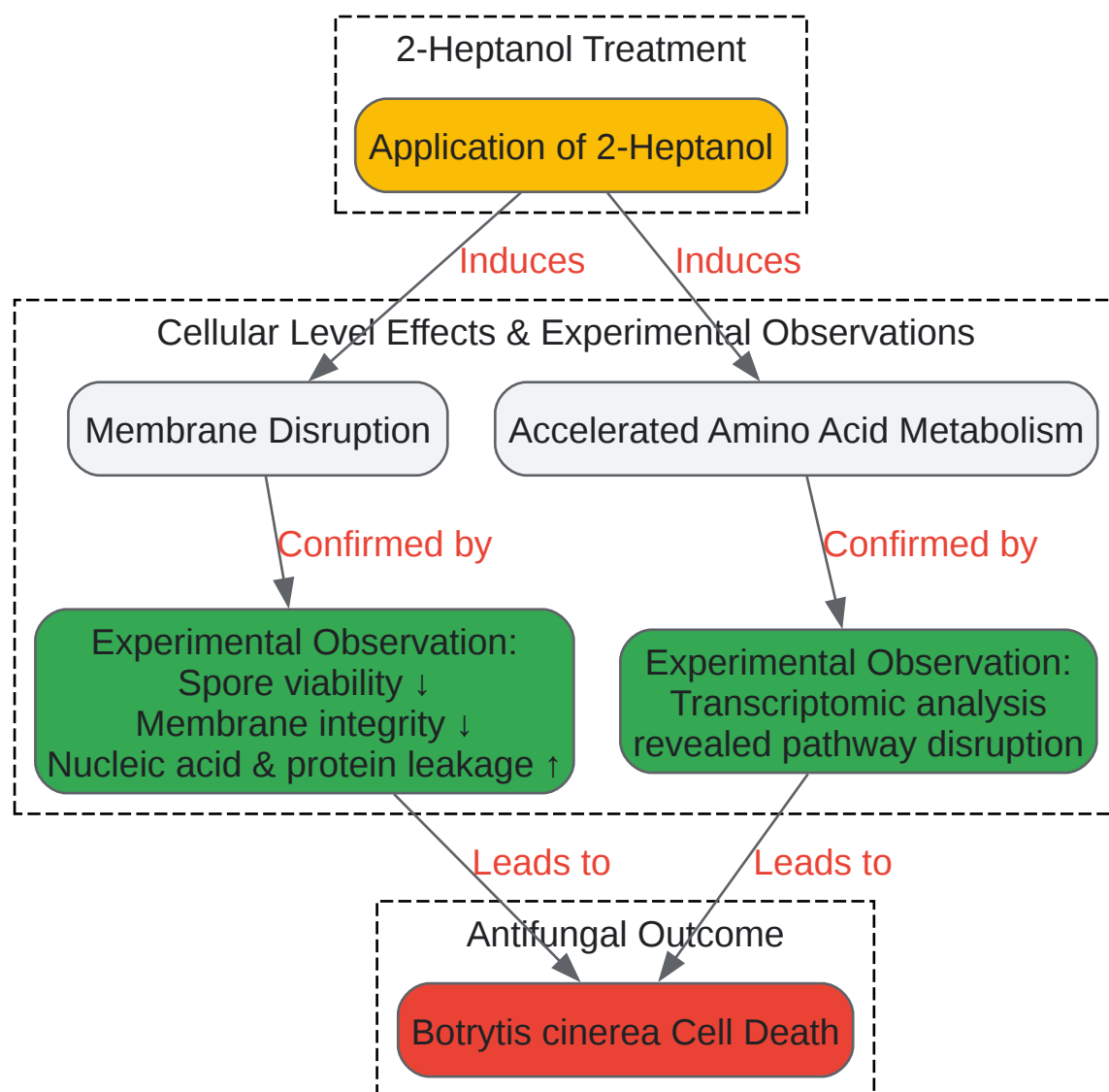
2-HE Volume (μL)	Headspace Concentration (μL/cm³)
0	0
5	0.05
10	0.11
15	0.16
20	0.21

Proposed Mechanism of Action

Transcriptomic analysis revealed that 2-HE exerts its antifungal effect through a dual mechanism:

- **Disruption of Membrane Transport:** It damages the fungal cell membrane, leading to loss of integrity and leakage of nucleic acids and proteins [1].
- **Acceleration of Amino Acid Metabolism:** It causes an upregulation of amino acid metabolism pathways, which appears to lead to intracellular nutrient depletion and ultimately, cell death [1].

The diagram below illustrates this proposed mechanism and the key experiments used to uncover it.



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References

1. 2-Heptanol inhibits *Botrytis cinerea* by accelerating amino ... [frontiersin.org]

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